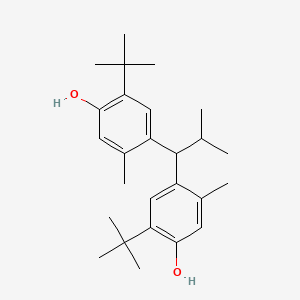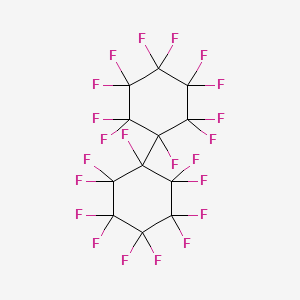
Docosafluorobicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosafluorobicyclohexyl is a fluorinated organic compound with the molecular formula C₁₂F₂₂. It is known for its unique chemical properties, including high thermal stability and chemical inertness. This compound is part of the broader class of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosafluorobicyclohexyl can be synthesized through the fluorination of bicyclohexyl compounds. The process typically involves the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination. The reaction is usually carried out in a specialized reactor designed to handle the highly reactive nature of fluorine gas.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are conducted in high-pressure reactors with stringent safety measures due to the hazardous nature of fluorine gas. The final product is purified through distillation or other separation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Docosafluorobicyclohexyl primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Reagents such as electrophiles (e.g., halogens) can be used under controlled conditions to introduce new functional groups.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield fluorinated amines, while electrophilic substitution with halogens can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Docosafluorobicyclohexyl has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds. Its stability makes it an ideal candidate for studying reaction mechanisms involving fluorinated substrates.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated compounds with biological molecules.
Medicine: The compound’s inertness and stability make it a potential candidate for drug delivery systems, where it can be used to encapsulate and protect active pharmaceutical ingredients.
Industry: this compound is used in the production of high-performance materials, such as fluoropolymers and lubricants, due to its excellent thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of docosafluorobicyclohexyl is primarily related to its chemical inertness and stability. The compound interacts with other molecules through weak van der Waals forces rather than strong covalent bonds. This property makes it an excellent candidate for applications where minimal chemical reactivity is desired. In biological systems, it can interact with lipid membranes and proteins without causing significant disruption, making it useful for studying membrane dynamics and protein-lipid interactions.
Comparación Con Compuestos Similares
Perfluorocyclohexane: Similar in structure but with a different ring system. It shares the high thermal stability and chemical inertness of docosafluorobicyclohexyl.
Perfluorodecalin: Another fluorinated compound with similar properties, used in medical applications such as oxygen carriers.
Uniqueness: this compound is unique due to its bicyclic structure, which imparts additional rigidity and stability compared to monocyclic fluorinated compounds. This structural feature makes it particularly useful in applications requiring high-performance materials with exceptional stability.
Propiedades
Número CAS |
558-64-5 |
|---|---|
Fórmula molecular |
C12F22 |
Peso molecular |
562.09 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12F22/c13-1(3(15,16)7(23,24)11(31,32)8(25,26)4(1,17)18)2(14)5(19,20)9(27,28)12(33,34)10(29,30)6(2,21)22 |
Clave InChI |
GMCSXODATYPNOW-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)




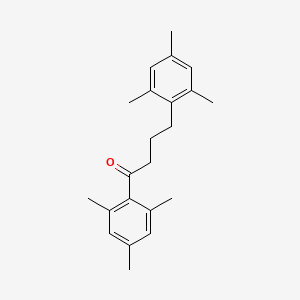
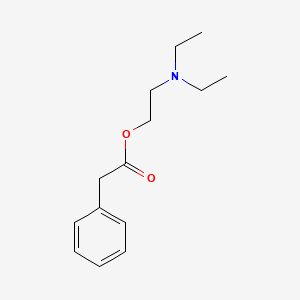
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
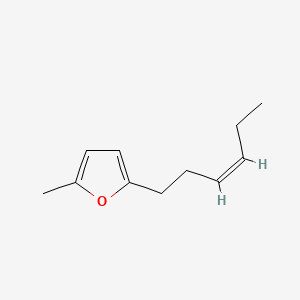
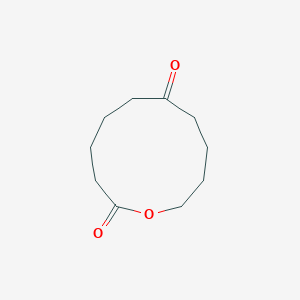
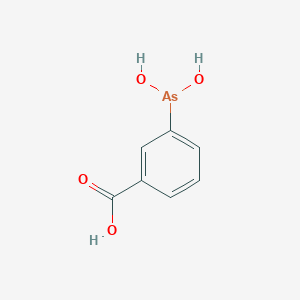
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
